molecular formula C27H44N2O B12901984 5-Heptadecyl-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 111989-07-2

5-Heptadecyl-4-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12901984
CAS No.: 111989-07-2
M. Wt: 412.7 g/mol
InChI Key: MXMNCXLKUMVZHU-UHFFFAOYSA-N
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Description

3-Heptadecyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptadecyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate aldehydes or ketones with hydrazines, followed by cyclization. Common reagents include phenylhydrazine and heptadecanal. The reaction is usually carried out under acidic or basic conditions, with solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and advanced purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding pyrazolone derivatives.

    Reduction: Reduction reactions may yield hydrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or heptadecyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-Heptadecyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, pyrazolone derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. Research may focus on the compound’s potential as a therapeutic agent.

Medicine

Industry

Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Heptadecyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-phenyl-3-pyrazolone
  • 1-Phenyl-3-methyl-5-pyrazolone
  • 3-Ethyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Uniqueness

3-Heptadecyl-4-methyl-1-phenyl-1H-pyrazol-5(4H)-one stands out due to its long heptadecyl chain, which may impart unique physical and chemical properties, such as increased lipophilicity and potential for self-assembly in materials science applications.

Properties

CAS No.

111989-07-2

Molecular Formula

C27H44N2O

Molecular Weight

412.7 g/mol

IUPAC Name

5-heptadecyl-4-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C27H44N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-24(2)27(30)29(28-26)25-21-18-17-19-22-25/h17-19,21-22,24H,3-16,20,23H2,1-2H3

InChI Key

MXMNCXLKUMVZHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1C)C2=CC=CC=C2

Origin of Product

United States

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